molecular formula C28H40O6 B12403505 (-)-Macrocarpal D; Macrocarpal-d

(-)-Macrocarpal D; Macrocarpal-d

Cat. No.: B12403505
M. Wt: 472.6 g/mol
InChI Key: VUKIJLQDSQXHDI-HTBABXNNSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (-)-Macrocarpal D involves several steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the core structure: This involves the construction of the macrocyclic ring system through cyclization reactions.

    Functional group modifications: Introduction of specific functional groups to achieve the desired chemical structure.

    Purification: The final product is purified using techniques such as chromatography to obtain pure (-)-Macrocarpal D.

Industrial Production Methods

Industrial production of (-)-Macrocarpal D may involve optimization of the synthetic route to improve yield and scalability. This includes the use of efficient catalysts, optimized reaction conditions, and advanced purification techniques to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

(-)-Macrocarpal D undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of (-)-Macrocarpal D may yield oxidized derivatives, while reduction may yield reduced derivatives with different functional groups.

Scientific Research Applications

(-)-Macrocarpal D has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying complex organic reactions and mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (-)-Macrocarpal D involves its interaction with specific molecular targets and pathways. This compound may exert its effects through:

    Binding to specific receptors: Interacting with cellular receptors to modulate biological processes.

    Inhibition of enzymes: Blocking the activity of specific enzymes involved in disease pathways.

    Modulation of signaling pathways: Affecting cellular signaling pathways to achieve therapeutic effects.

Comparison with Similar Compounds

(-)-Macrocarpal D can be compared with other similar compounds, such as:

    Macrocarpal A: Another member of the macrocarpal family with similar structural features but different biological activities.

    Macrocarpal B:

    Macrocarpal C: Exhibits unique biological activities compared to (-)-Macrocarpal D.

The uniqueness of (-)-Macrocarpal D lies in its specific chemical structure and the resulting biological activities, which may differ from other macrocarpals.

Properties

Molecular Formula

C28H40O6

Molecular Weight

472.6 g/mol

IUPAC Name

5-[(1R)-1-[(1R,3aR,4R,7R)-7-(2-hydroxypropan-2-yl)-1,4-dimethyl-3,3a,4,5,6,7-hexahydro-2H-azulen-1-yl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde

InChI

InChI=1S/C28H40O6/c1-15(2)11-22(23-25(32)19(13-29)24(31)20(14-30)26(23)33)28(6)10-9-18-16(3)7-8-17(12-21(18)28)27(4,5)34/h12-18,22,31-34H,7-11H2,1-6H3/t16-,17-,18-,22+,28+/m1/s1

InChI Key

VUKIJLQDSQXHDI-HTBABXNNSA-N

Isomeric SMILES

C[C@@H]1CC[C@H](C=C2[C@@H]1CC[C@]2(C)[C@@H](CC(C)C)C3=C(C(=C(C(=C3O)C=O)O)C=O)O)C(C)(C)O

Canonical SMILES

CC1CCC(C=C2C1CCC2(C)C(CC(C)C)C3=C(C(=C(C(=C3O)C=O)O)C=O)O)C(C)(C)O

Origin of Product

United States

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